molecular formula C26H19ClFN5O2 B11126961 N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11126961
M. Wt: 487.9 g/mol
InChI Key: KQNPDGBTWKOFLQ-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” is a complex organic compound that belongs to the class of dipyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and pyrimidine derivatives. Key steps may involve:

    Condensation Reactions: Combining benzylamines with pyrimidine derivatives under acidic or basic conditions.

    Cyclization: Formation of the dipyridopyrimidine core through intramolecular cyclization.

    Functional Group Modifications: Introduction of chlorobenzyl and fluorobenzyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dipyridopyrimidines: Compounds with similar core structures but different substituents.

    Benzylamines: Compounds with benzylamine groups but different heterocyclic cores.

Uniqueness

The uniqueness of “N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C26H19ClFN5O2

Molecular Weight

487.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H19ClFN5O2/c27-21-6-2-1-5-17(21)14-30-25(34)19-13-20-24(31-22-7-3-4-12-32(22)26(20)35)33(23(19)29)15-16-8-10-18(28)11-9-16/h1-13,29H,14-15H2,(H,30,34)

InChI Key

KQNPDGBTWKOFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F)Cl

Origin of Product

United States

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